(s)-Tert-butyl pyrrolidine-3-carboxylate
Overview
Description
(s)-Tert-butyl pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are present in many pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Tert-butyl pyrrolidine-3-carboxylate can be achieved through various methods, including:
Asymmetric Michael Addition: This method involves the addition of carboxylate-substituted enones with nitroalkanes to produce highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Kinetic Resolution: This method uses enzymatic methods, cycloadditions, and reduction of ketones to achieve enantiomerically pure compounds.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale asymmetric synthesis techniques, which may include the use of chiral catalysts and high-throughput screening to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(s)-Tert-butyl pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidine-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives with varying functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of pyrrolidine-3-carboxylate, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
(s)-Tert-butyl pyrrolidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Mechanism of Action
The mechanism of action of (s)-Tert-butyl pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products in asymmetric synthesis. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-Pyrrolidine-3-carboxylic acid: Another chiral pyrrolidine derivative with similar applications in asymmetric synthesis.
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds are used in the synthesis of biologically active molecules and have similar structural features.
Uniqueness
(s)-Tert-butyl pyrrolidine-3-carboxylate is unique due to its specific chiral configuration and the presence of the tert-butyl group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in the study of chiral chemistry.
Properties
IUPAC Name |
tert-butyl (3S)-pyrrolidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAHLXHVEMYNMY-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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